Crystallographic Differentiation: Lattice Parameters of Na₂Sn(OH)₆ versus K₂Sn(OH)₆
The crystal structure of Na₂Sn(OH)₆ exhibits distinct lattice parameters compared to its potassium analogue K₂Sn(OH)₆, which directly impacts ion-exchange reactions used to synthesize functional nanostructured materials. Specifically, Na₂Sn(OH)₆ crystallizes in a rhombohedral system (space group R-3) with hexagonal unit cell parameters a = 5.951(1) Å and c = 14.191(2) Å, yielding a c/a ratio of 2.384 [1]. In contrast, K₂Sn(OH)₆ displays a larger a-axis (a = 6.541(1) Å) but a shorter c-axis (c = 12.813(4) Å), resulting in a significantly smaller c/a ratio of 1.959 [1]. This 21.7% larger c/a ratio in the sodium salt alters the strain profile during ion-exchange templating, influencing the morphology and size distribution of the resulting stannate nanocubes [1].
| Evidence Dimension | Lattice parameters (hexagonal setting) and c/a ratio |
|---|---|
| Target Compound Data | a = 5.951(1) Å, c = 14.191(2) Å, c/a = 2.384 |
| Comparator Or Baseline | K₂Sn(OH)₆: a = 6.541(1) Å, c = 12.813(4) Å, c/a = 1.959 |
| Quantified Difference | Na₂Sn(OH)₆ c/a ratio is 21.7% larger (2.384 vs. 1.959); a-axis is 9.0% smaller (5.951 Å vs. 6.541 Å); c-axis is 10.8% longer (14.191 Å vs. 12.813 Å) |
| Conditions | Single-crystal X-ray diffraction; room temperature; crystals grown from hot saturated hydroxo stannate solutions |
Why This Matters
This crystallographic difference dictates which stannate salt should be selected as a sacrificial template in ion-exchange syntheses to achieve specific nanostructure morphologies (e.g., 28–35 nm CdSnO₃·3H₂O nanocubes) [2].
- [1] Jacobs H, Stahl R. Neubestimmung der Kristallstrukturen der Hexahydroxometallate Na₂Sn(OH)₆, K₂Sn(OH)₆ und K₂Pb(OH)₆. Z. Anorg. Allg. Chem., 2000, 626(8): 1863-1866. View Source
- [2] Tang Y, Jiang Y, Jia Z, Li B, Luo L, Xu L. Synthesis of CdSnO₃·3H₂O nanocubes via ion exchange and their thermal decompositions to cadmium stannate. Inorg. Chem., 2006, 45(26): 10774-10779. View Source
